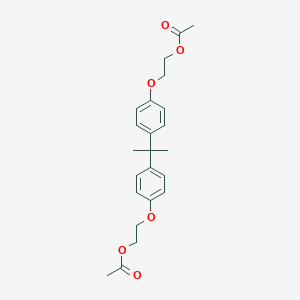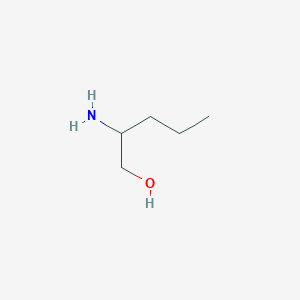
2-Aminopentan-1-ol
説明
2-Aminopentan-1-ol is a chemical compound that is part of a broader class of organic molecules known for having both amino and hydroxyl functional groups. While the provided papers do not directly discuss 2-Aminopentan-1-ol, they do provide insights into the chemistry of related compounds, which can be informative for understanding the properties and reactivity of 2-Aminopentan-1-ol.
Synthesis Analysis
The synthesis of related compounds to 2-Aminopentan-1-ol has been explored in the literature. For instance, the acylation of 2-aminopentane-1,5-diol derivatives is achieved through organocatalysis, which allows for a highly chemo- and regioselective introduction of an acyl group onto the secondary hydroxy group in the presence of a primary one . This indicates that the synthesis of 2-Aminopentan-1-ol derivatives could potentially be tailored through similar selective acylation strategies.
Molecular Structure Analysis
The molecular structure of 2-Aminopentan-1-ol would consist of a five-carbon chain with an amino group at one end and a hydroxyl group at the other. The presence of these functional groups suggests that the molecule would have the capability to engage in hydrogen bonding, which would influence its physical properties and reactivity. The structure-activity relationships discussed in the synthesis of S-2-amino-5-azolylpentanoic acids provide insights into how the substitution pattern on the carbon chain can affect the biological activity of such molecules.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2-Aminopentan-1-ol show a range of reactivities. For example, the synthesis of 2-aminofuran derivatives from 2-propyn-1-ols demonstrates the potential for 2-Aminopentan-1-ol to undergo cycloaddition reactions, followed by nucleophilic additions, to form heterocyclic structures. This suggests that 2-Aminopentan-1-ol could be a versatile intermediate in the synthesis of more complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Aminopentan-1-ol can be inferred from the properties of similar compounds. The presence of both amino and hydroxyl groups would likely make 2-Aminopentan-1-ol a polar molecule with the ability to participate in hydrogen bonding, which would affect its solubility in water and other polar solvents. The chemical reactivity would include typical reactions of amines and alcohols, such as acylation , as well as the potential to form various heterocycles .
科学的研究の応用
Synthesis and Properties of Derivatives : Research has been conducted on synthesizing derivatives of related compounds for applications such as antimicrobial additives in lubricating oils and antiseptics against bacteria and fungi (Dzhafarov et al., 2010).
Biochemical Transformations : Studies have explored the biochemical transformations of similar compounds, such as deamination by monoamine oxidase and conversion to other bioactive molecules (Yu & Davis, 1991).
Biofuel Production : Microbial fermentation and metabolic engineering have been used to produce isomers of pentanol, including 2-methyl-1-butanol and 3-methyl-1-butanol, with potential applications as biofuels (Cann & Liao, 2009).
Biocatalytic Synthesis of Chiral Compounds : There is significant research in the biocatalytic synthesis of chiral amino alcohols, like (2S,3S)-2-aminopentane-1,3-diol, using engineered bacteria, which are important in pharmaceuticals (Smith et al., 2010).
Chemoselective Acylation : Studies have shown the potential for chemoselective acylation of 2-aminopentane-1,5-diol derivatives, which is important in organic synthesis (Yoshida et al., 2012).
Enzyme Interaction Studies : Compounds like 1,5 bis-dibenzyl-aminopentane, related to 2-Aminopentan-1-ol, have been synthesized and studied for their interactions with serine proteases, which are important in understanding enzyme functions (Verevka et al., 1991).
Inhibitors of Nitric Oxide Synthase : Research has been conducted on derivatives of aminopentanoic acids, related to 2-Aminopentan-1-ol, as inhibitors of nitric oxide synthase, important for therapeutic applications (Ulhaq et al., 1998).
Neurotransmission Research : Studies on 2-aminopentanophenones, related to 2-Aminopentan-1-ol, have been done to explore their effects on neurotransmitter reuptake mechanisms, which is crucial in developing medications for substance abuse (Meltzer et al., 2006).
Selective Extraction and Separation : 4-methylpentan-2-ol, a related compound, has been used for the selective extraction and separation of iron(III) from hydrochloric acid, demonstrating its potential in analytical chemistry (Gawali & Shinde, 1974).
Molecular Dynamics in Enzyme Reactions : Research has also focused on understanding the molecular dynamics in enzyme-catalyzed reactions involving compounds like pentan-2-ol, which provides insights into enzyme mechanisms (Chaput et al., 2012).
特性
IUPAC Name |
2-aminopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-3-5(6)4-7/h5,7H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAXUFGARZZKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936858 | |
| Record name | 2-Amino-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminopentan-1-ol | |
CAS RN |
16369-14-5, 4146-04-7 | |
| Record name | 2-Amino-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16369-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanol, 2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16369-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-Amino-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



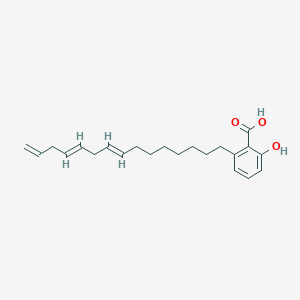
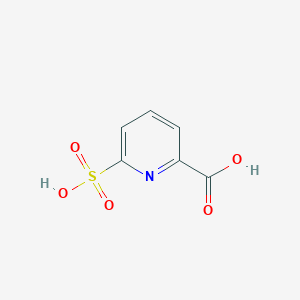
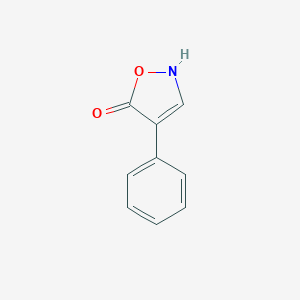


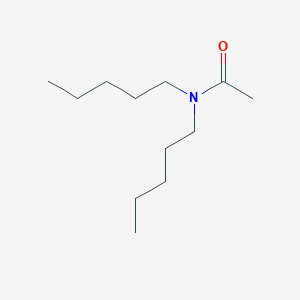
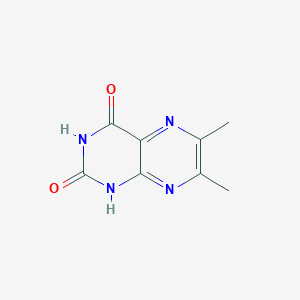
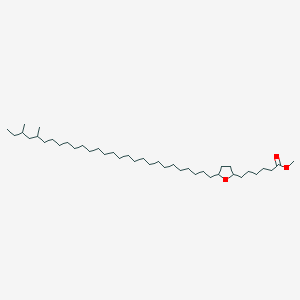

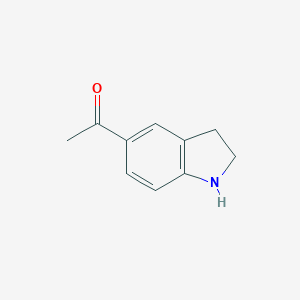

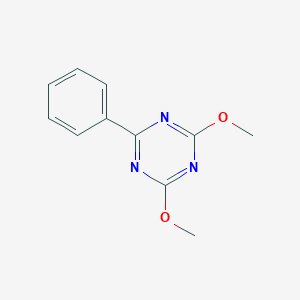
![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)
